molecular formula C27H31N5O5 B12209680 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12209680
M. Wt: 505.6 g/mol
InChI Key: GYTSIAAIYAPYKE-UHFFFAOYSA-N
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Description

The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as imino, methoxy, and oxo groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Typically, such complex molecules are synthesized in specialized laboratories under controlled conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imino group can produce amines .

Scientific Research Applications

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in the development of new materials and chemicals .

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not well-understood. It likely involves interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Similar compounds include other triazatricyclo derivatives with different substituents. These compounds may have similar chemical properties but differ in their specific applications and reactivity. The uniqueness of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties .

Biological Activity

The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to as the target compound) is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. Its molecular formula is C24H30N4O4C_{24}H_{30}N_{4}O_{4}, and it holds significant potential in medicinal chemistry due to its diverse biological activities.

Structural Characteristics

The intricate structure of the target compound includes a triazatricyclo core that contributes to its reactivity and biological interactions. The presence of methoxy and dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the target compound may possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

1. Anti-inflammatory Activity

A study examined several derivatives related to the target compound for their inhibitory effects on COX enzymes. The results indicated that some derivatives demonstrated significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Target CompoundTBDTBD

The exact IC50 values for the target compound are still under investigation but are anticipated to be within a similar range based on structural analogs .

2. Antimicrobial Studies

In vitro studies have shown that the target compound exhibits activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

3. Neuroprotective Effects

Research into the neuroprotective properties of compounds similar to the target compound has revealed potential benefits in models of neurodegeneration. Modifications in the phenyl ethylamine structure have been linked to enhanced neuroprotective effects against oxidative stress .

The biological activity of the target compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Properties

Molecular Formula

C27H31N5O5

Molecular Weight

505.6 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H31N5O5/c1-17-7-5-12-32-24(17)30-25-20(27(32)34)16-19(26(33)29-11-6-14-35-2)23(28)31(25)13-10-18-8-9-21(36-3)22(15-18)37-4/h5,7-9,12,15-16,28H,6,10-11,13-14H2,1-4H3,(H,29,33)

InChI Key

GYTSIAAIYAPYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCCCOC

Origin of Product

United States

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